molecular formula C7H8BrNO B097223 2-Bromo-4-ethoxypyridine CAS No. 17117-13-4

2-Bromo-4-ethoxypyridine

Cat. No.: B097223
CAS No.: 17117-13-4
M. Wt: 202.05 g/mol
InChI Key: KHYRTLFFJPCFQC-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis

  • Behavior with Hydrochloric Acid : When 2-Bromo-4-ethoxypyridine and related bromo-derivatives are heated with aqueous hydrochloric acid, various chloro-derivatives and dihydroxypyridines are formed. This indicates their potential utility in producing specific pyridine derivatives (Hertog & Bruyn, 2010).

  • Aminations of Bromo-derivatives : Amination reactions of this compound and related compounds can yield different amino-pyridines. Such reactions often involve intermediates like pyridynes, revealing insights into the mechanisms of pyridine modifications (Pieterse & Hertog, 2010).

  • Synthesis of 2-Amino-5-ethoxypyridine : The synthesis of this compound from this compound involves various side reactions, highlighting the complexity and potential challenges in synthetic pyridine chemistry (Hertog et al., 2010).

  • Reactivity with Lithium Piperidide : This reaction can lead to the replacement of substituents in the pyridine ring, indicating a potential pathway for the synthesis of piperidinopyridines (Plas, Hijwegen, & Hertog, 2010).

Structural and Mechanistic Studies

  • Reactivity of Bromine Atoms : The preparation of acetylamino-ethoxypyridine from bromopyridine derivatives sheds light on the reactivity of bromine in these compounds (Hertog, Falter, & Linde, 1948).

  • Tautomerism and Bromination Studies : Examining the bromination of ethoxypyridines helps understand the structural and electronic influences on pyridine chemistry (Kolder & Hertog, 2010).

  • Solvent Influence on Reactivity : Studying the impact of solvents on the reactivity of this compound and its derivatives provides insights into solvent effects in synthetic chemistry (Hertog & Jouwersma, 1953).

  • Crystal Structure Analysis : The structure of 2-Bromo-4-hydroxypyridine offers insights into hydrogen and halogen bonding, which is crucial for understanding molecular interactions (Monroe & Turnbull, 2019).

Safety and Hazards

The safety information available indicates that 2-Bromo-4-ethoxypyridine has a GHS07 pictogram and a signal word "Warning" . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-bromo-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYRTLFFJPCFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864748
Record name 2-Bromo-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-nitropyridine (1.0 g) in ethanol (5 ml) was added a solution of sodium ethoxide in ethanol (20%, 2 ml), and the resultant mixture was stirred at 85° C. for 1.5 hours. After cooling, the mixture was diluted with dichloromethane and washed with water and brine. The separated organic layer was dried over sodium sulfate and evaporated under reduced pressure to give 2-bromo-4-ethoxypyridine (927 mg).
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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